N-Metiltrifluoroacetamida

Descripción general

Descripción

The high-resolution proton and fluorine resonance spectra of N-methyltrifluoroacetamide in tetrahydrofuran and acetone was studied.

Aplicaciones Científicas De Investigación

Sistema de Modelo de Péptido

N-Metiltrifluoroacetamida (FNMA) se utiliza como un sistema de modelo de péptido en estudios experimentales de Espectroscopia de Absorción de Rayos X de Borde Cercano (NEXAFS) . Las características en los espectros se han asignado mediante cálculos de Intercambio Estático (STEX) .

Estudios de XPS y NEXAFS

FNMA se utiliza en estudios experimentales y teóricos de Espectroscopia de Fotoelectrones de Rayos X (XPS) y NEXAFS . Estos estudios tienen como objetivo obtener los potenciales de ionización de electrones 1s, que se comparan con los valores predichos por los cálculos de Hartree-Fock (ΔHF) y Campo Autoconsistente de Múltiples Configuraciones (ΔMCSCF) .

Estudios de Fragmentación Sitio-Específica

Se examina la desintegración de Auger resonante (RA) sobre la excitación específica de sitio y estado en los bordes C 1s, N 1s y O 1s usando FNMA . Esto ayuda a comprender la estructura electrónica de FNMA .

Estudios de Estado de Auger Espectador

Se investiga la capacidad de escisión selectiva de enlaces de estados de Auger participantes y espectadores usando FNMA . Esta técnica se aplica al estado de Auger espectador con la configuración electrónica principal de (31a)−1(32a′′)−1(34a′′)1, que está bien resuelto en el espectro experimental .

Influencia del Exceso de Energía Molecular

Se estudia la influencia del exceso de energía molecular que gana la molécula FNMA tras la desintegración RA. Este es un factor dominante que determina el patrón de fragmentación .

Derivatización en el Análisis de GC

FNMA se utiliza en la producción de derivados TBDMS estables para el análisis de Cromatografía de Gases (GC)

Mecanismo De Acción

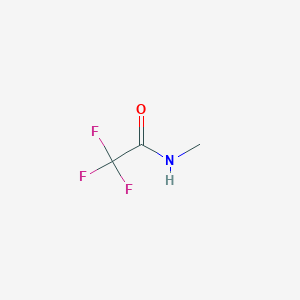

N-Methyltrifluoroacetamide, also known as 2,2,2-Trifluoro-N-methylacetamide or N-Methyl-2,2,2-trifluoroacetamide, is an organic compound with the molecular formula C3H4F3NO . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

N-Methyltrifluoroacetamide may be involved in several biochemical pathways. For instance, it has been used as a derivatizing agent in the analysis of proteinogenic amino acids . .

Result of Action

As a derivatizing agent, it may facilitate the detection and analysis of certain biomolecules . .

Action Environment

The action, efficacy, and stability of N-Methyltrifluoroacetamide can be influenced by various environmental factors. For instance, it is known to be relatively stable under dry conditions . .

Actividad Biológica

N-Methyl-2,2,2-trifluoroacetamide (NM-TFA) is a fluorinated amide compound with significant implications in various fields, including medicinal chemistry and biochemistry. Its molecular formula is , and it has a molecular weight of 127.07 g/mol. This compound is primarily utilized as a synthetic intermediate in the preparation of biologically active molecules and has been studied for its biological activities, particularly in relation to its interactions with biological systems.

- Molecular Formula :

- Molecular Weight : 127.07 g/mol

- CAS Number : 815-06-5

- Appearance : White crystalline powder

- Boiling Point : Not available

- Solubility : High gastrointestinal absorption; permeable across the blood-brain barrier (BBB) .

Synthesis and Applications

NM-TFA serves as a crucial building block in organic synthesis, particularly for creating electrophilic derivatives of estradiol that act as steroidal affinity labels for the estrogen receptor alpha. Additionally, it is involved in synthesizing amino-substituted derivatives of antiviral agents, such as 5'-amino-5'-deoxy-5'-noraristeromycin .

- Estrogen Receptor Modulation : NM-TFA has been shown to interact with estrogen receptors, potentially influencing hormonal signaling pathways. This interaction can lead to altered gene expression related to reproductive health and development.

- Antiviral Properties : The compound's derivatives have demonstrated activity against certain viral infections, suggesting that NM-TFA may play a role in developing antiviral therapies .

- Metabolic Effects : Research indicates that NM-TFA influences metabolic pathways, particularly through its effects on gut microbiota and short-chain fatty acids (SCFAs). SCFAs are crucial for maintaining gut health and modulating immune responses .

Case Studies

Several studies have explored the biological effects of NM-TFA:

- A study investigating the impact of NM-TFA on gut microbiota revealed alterations in microbial composition associated with metabolic disorders. The research highlighted the potential role of NM-TFA in modulating SCFA levels, which are vital for gut barrier integrity and overall health .

- Another investigation focused on NM-TFA's ability to serve as a precursor for synthesizing compounds that inhibit specific enzymes involved in viral replication. The findings suggested that NM-TFA derivatives might enhance antiviral efficacy through targeted action against viral enzymes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄F₃NO |

| Molecular Weight | 127.07 g/mol |

| CAS Number | 815-06-5 |

| Solubility | High |

| BBB Permeability | Yes |

| Gastrointestinal Absorption | High |

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNHBUQSOSYAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061153 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-06-5 | |

| Record name | N-Methyltrifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.